4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one
Description
This compound is a pyrido[2,3-d]pyrimidin-2(1H)-one derivative characterized by a complex substitution pattern. Its structure includes:
- A 4-acryloyl-2-methylpiperazine group at position 4, which introduces a reactive acryloyl moiety capable of covalent interactions.
- 6-fluoro and 7-(2-fluoro-6-hydroxyphenyl) substituents, enhancing electronic and steric effects.
- A 2-isopropyl-4-methylpyridin-3-yl group at position 1, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-(2-methyl-4-prop-2-enoylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSXLFSAEQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one , commonly referred to as Sotorasib or AMG 510 , is a small molecular inhibitor specifically targeting the KRAS G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). Sotorasib represents a significant advancement in targeted cancer therapy due to its selective inhibition of mutant KRAS.
- Molecular Formula : C30H30F2N6O3
- Molecular Weight : 560.59 g/mol
- CAS Number : 2296729-00-3
- Structure : The compound features a pyrido[2,3-d]pyrimidin-2(1H)-one core structure with various substitutions that enhance its biological activity.
Sotorasib acts as a covalent inhibitor of KRAS G12C. It selectively binds to the inactive GDP-bound state of KRAS through a covalent reaction with cysteine at position 12. This binding traps KRAS in an inactive form, thus inhibiting downstream signaling pathways that promote tumor growth and survival. The selectivity of Sotorasib allows it to spare wild-type KRAS, minimizing potential side effects associated with broader inhibition.
In Vitro Studies
Sotorasib has demonstrated potent inhibitory effects on KRAS G12C with an IC50 value of approximately 90 nM . It also inhibits phospho-ERK signaling (IC50 = 68 nM), which is critical for the proliferation and survival of cancer cells.
In Vivo Studies
In preclinical models, Sotorasib has shown significant tumor regression in KRAS G12C-mutant NSCLC. It enhances T-cell recruitment and modifies the tumor microenvironment to be more pro-inflammatory, which may improve the efficacy of combination therapies with other agents like MEK inhibitors and carboplatin.
Case Studies
A pivotal clinical trial (Code: Code: NCT03600883) evaluated Sotorasib's effectiveness in patients with previously treated KRAS G12C-mutant NSCLC. Results indicated:
- Overall Response Rate (ORR) : Approximately 37%
- Duration of Response (DoR) : Median DoR was around 10 months
These findings support Sotorasib's role as a promising treatment option for patients with this specific mutation.
Safety and Tolerability
Sotorasib has been generally well tolerated in clinical trials. Common adverse effects include diarrhea, nausea, fatigue, and liver enzyme elevations. Serious adverse events were rare but included pneumonitis and liver toxicity.
Comparative Analysis
| Property | Sotorasib (AMG 510) | Other KRAS Inhibitors |
|---|---|---|
| Target | KRAS G12C | Various KRAS mutations |
| IC50 (KRAS G12C) | 90 nM | Varies |
| ORR | 37% | Varies |
| Common Side Effects | Diarrhea, nausea | Varies |
| Administration Route | Oral | Oral or intravenous |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of heterocyclic derivatives, notably pyrido/pyrazino-pyrimidinones. Key structural analogs and their substituent variations are summarized below:
Key Observations :
- The acryloyl group in the target compound is unique among analogs, enabling covalent binding—a feature absent in non-reactive substituents (e.g., methylpiperazinyl or piperidinyl groups) .
- The dual fluorine atoms (positions 6 and 7) enhance electronegativity and metabolic stability compared to methoxy or indazolyl groups in analogs .
Physicochemical Properties and NMR Analysis
Comparative NMR studies of related pyrimidinone derivatives reveal insights into substituent effects:
Key Findings :
- Substituents in Regions A and B significantly alter chemical environments. The target compound’s acryloyl and fluorine groups are expected to amplify these shifts compared to non-fluorinated analogs .
- The hydroxyphenyl group at position 7 may introduce hydrogen bonding, further modifying solubility and reactivity .
Challenges :
- Steric hindrance from the isopropyl-methylpyridinyl group may complicate coupling reactions, necessitating optimized catalysts or elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
